Hierarchical Cross-Coupling Reactivity: Quantified Bond Energy Differentiation from In-Class Di- and Mono-Halogenated Analogs
The C-I bond in the target compound exhibits a significantly lower bond dissociation energy (BDE) compared to the C-Br and C-Cl bonds, establishing a clear reactivity hierarchy. This quantitative difference allows for the exclusive activation of the C-I bond under mild cross-coupling conditions, leaving the bromo and chloro substituents intact for subsequent transformations. This is a key differentiator from di-halogenated analogs like 4-bromo-4'-chlorobiphenyl, which lack this distinct reactivity step [1].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C-I Bond: ~65 kcal/mol; C-Br Bond: ~79 kcal/mol; C-Cl Bond: ~93 kcal/mol [1] |
| Comparator Or Baseline | 4-Bromo-4'-chlorobiphenyl (C-Br: ~79 kcal/mol; C-Cl: ~93 kcal/mol) |
| Quantified Difference | The C-I bond is ~14 kcal/mol weaker than the C-Br bond and ~28 kcal/mol weaker than the C-Cl bond. |
| Conditions | Gas-phase bond dissociation energy values; model for relative reactivity in oxidative addition steps of catalytic cycles. |
Why This Matters
This quantifiable energy gap ensures highly predictable and selective first-step functionalization, a critical requirement for reliable multi-step synthesis in complex molecule construction.
- [1] Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. View Source
